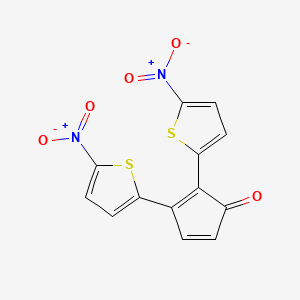
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is an organic compound featuring a cyclopentadienone core substituted with two 5-nitrothiophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a cyclopentadienone derivative reacts with a thiophene derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
化学反应分析
Types of Reactions
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Products may include further oxidized nitro derivatives.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products include halogenated derivatives of the thiophene rings.
科学研究应用
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The thiophene rings can interact with various biomolecules, potentially affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
2,3-Bis(thiophen-2-yl)cyclopenta-2,4-dien-1-one: Lacks the nitro groups, resulting in different chemical and biological properties.
2,3-Bis(5-bromothiophen-2-yl)cyclopenta-2,4-dien-1-one: Contains bromine substituents instead of nitro groups, leading to variations in reactivity and applications.
Uniqueness
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
属性
CAS 编号 |
144039-70-3 |
|---|---|
分子式 |
C13H6N2O5S2 |
分子量 |
334.3 g/mol |
IUPAC 名称 |
2,3-bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H6N2O5S2/c16-8-2-1-7(9-3-5-11(21-9)14(17)18)13(8)10-4-6-12(22-10)15(19)20/h1-6H |
InChI 键 |
GFTZHNZVFMMFKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C(=C1C2=CC=C(S2)[N+](=O)[O-])C3=CC=C(S3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
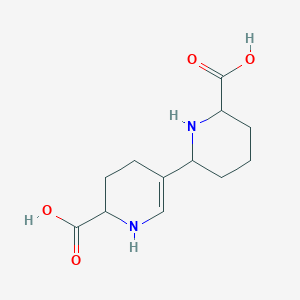
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
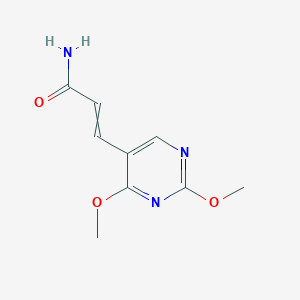

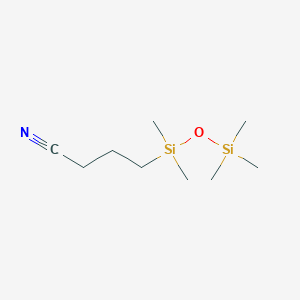
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)

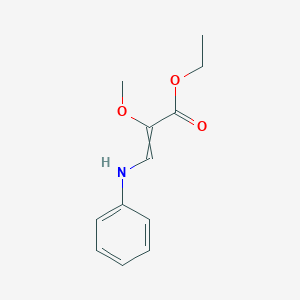

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
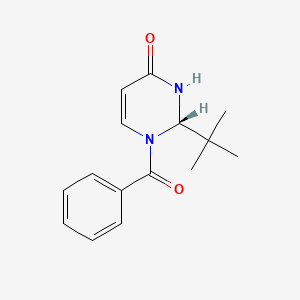
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
